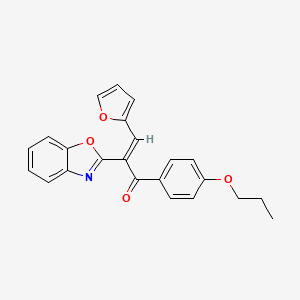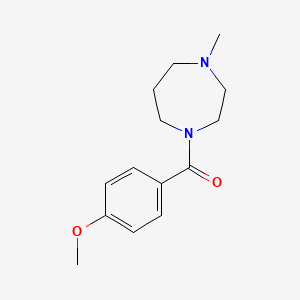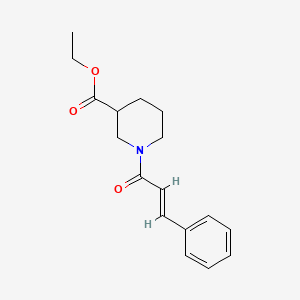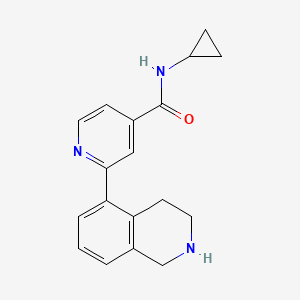
2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-(4-propoxyphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-(4-propoxyphenyl)-2-propen-1-one, also known as PDP, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects and has been researched for its mechanism of action.
Mécanisme D'action
The mechanism of action of 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-(4-propoxyphenyl)-2-propen-1-one is not fully understood, but it is believed to act as a modulator of the serotonergic and dopaminergic systems in the brain. It has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-(4-propoxyphenyl)-2-propen-1-one has been found to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons. 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-(4-propoxyphenyl)-2-propen-1-one has also been found to have antioxidant properties, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-(4-propoxyphenyl)-2-propen-1-one in lab experiments is its ability to cross the blood-brain barrier, which allows it to act directly on the brain. However, one limitation is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Orientations Futures
There are several future directions for research on 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-(4-propoxyphenyl)-2-propen-1-one. One area of research is to further investigate its mechanism of action and its effects on the serotonergic and dopaminergic systems in the brain. Another area of research is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, more studies are needed to determine the safety and efficacy of 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-(4-propoxyphenyl)-2-propen-1-one in humans.
Méthodes De Synthèse
The synthesis method for 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-(4-propoxyphenyl)-2-propen-1-one involves the condensation of 2-amino-3-furyl ketone, 4-propoxybenzaldehyde, and salicylaldehyde in the presence of acetic acid. This reaction produces 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-(4-propoxyphenyl)-2-propen-1-one as a yellow crystalline solid. The purity of the compound can be determined using techniques such as thin-layer chromatography and high-performance liquid chromatography.
Applications De Recherche Scientifique
2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-(4-propoxyphenyl)-2-propen-1-one has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have anxiolytic and antidepressant effects in animal models, suggesting that it may be useful in the treatment of anxiety and depression in humans. 2-(1,3-benzoxazol-2-yl)-3-(2-furyl)-1-(4-propoxyphenyl)-2-propen-1-one has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(furan-2-yl)-1-(4-propoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-2-13-26-17-11-9-16(10-12-17)22(25)19(15-18-6-5-14-27-18)23-24-20-7-3-4-8-21(20)28-23/h3-12,14-15H,2,13H2,1H3/b19-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFIVSSXNSXGOL-CYVLTUHYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=CO2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC=CO2)/C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1,3-benzoxazol-2-yl)-3-(furan-2-yl)-1-(4-propoxyphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide](/img/structure/B5494857.png)
![1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5494860.png)
![4-(2,5-difluorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5494863.png)
![4-(4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5494865.png)
![N-{3-[(4-bromobenzoyl)amino]propyl}nicotinamide](/img/structure/B5494872.png)


![4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5494886.png)

![3-{2-[5-(4-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile](/img/structure/B5494898.png)

![N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5494921.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3-methyl-1H-indol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5494922.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5494926.png)